2-Hydroxy-4-(hydroxyamino)benzoic acid
Overview
Description
“2-Hydroxy-4-(hydroxyamino)benzoic acid” is also known as “4-Aminosalicylic acid” or “4-ASA”. It is a derivative of salicylic acid and has the linear formula: H2NC6H3-2-(OH)CO2H . The molecular weight of this compound is 153.14 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of benzoxazoles using 2-aminophenol as a precursor . Additionally, a study on the synthesis of a compound from 4-aminosalicylic acid and salicylaldehyde using sodium cyanoborohydride and glacial acetic acid in methanol was found .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a single aromatic ring with a carboxyl group and a hydroxyl group attached to it . The core of this simple phenolic acid can be further categorized as hydroxybenzoic acids .
Safety and Hazards
Future Directions
The future directions for “2-Hydroxy-4-(hydroxyamino)benzoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. For instance, simple phenolic acids like this have been found to have high commercial value and potential applications in the cosmetic, food, pharmaceutical, and health industries .
Properties
IUPAC Name |
2-hydroxy-4-(hydroxyamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-6-3-4(8-12)1-2-5(6)7(10)11/h1-3,8-9,12H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVZQJTWMYZQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NO)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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